3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}-N-phenylpiperidine-1-carboxamide
Description
Properties
IUPAC Name |
3-[methyl-[3-(trifluoromethyl)pyridin-2-yl]amino]-N-phenylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O/c1-25(17-16(19(20,21)22)10-5-11-23-17)15-9-6-12-26(13-15)18(27)24-14-7-3-2-4-8-14/h2-5,7-8,10-11,15H,6,9,12-13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEUSREOALJWRLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)C(=O)NC2=CC=CC=C2)C3=C(C=CC=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}-N-phenylpiperidine-1-carboxamide is a synthetic organic molecule with potential biological activities, particularly in pharmacology. Its molecular formula is and it has garnered interest due to its structural properties that may influence various biological pathways.
| Property | Value |
|---|---|
| Molecular Formula | C19H21F3N4O |
| Molecular Weight | 378.4 g/mol |
| CAS Number | 2549002-18-6 |
| Purity | ≥95% |
| Complexity Rating | 496 |
The biological activity of this compound is primarily linked to its interaction with various neurotransmitter systems. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, potentially improving its efficacy as a drug candidate.
Key Mechanisms:
- Serotonergic System Modulation : Evidence suggests that compounds with similar structures can modulate serotonin receptors, which are crucial in mood regulation and are targets for antidepressant therapies .
- Noradrenergic System Interaction : The compound may also interact with noradrenergic pathways, which are implicated in attention and response control, making it a candidate for further studies in anxiety and depression treatments .
In Vitro Studies
Research indicates that compounds similar to this compound exhibit significant activity against various cellular targets. For instance, studies have demonstrated that modifications in the structure can lead to enhanced binding affinities for serotonin receptors, specifically the 5-HT_1A and 5-HT_3 receptors, which are pivotal in the treatment of depression .
In Vivo Studies
In vivo studies using animal models have shown promising results regarding the antidepressant-like effects of related compounds. For example, a study involving a compound structurally similar to this compound demonstrated significant reductions in immobility times during forced swim tests (FST), indicating potential antidepressant properties .
Case Studies
- Antidepressant Activity : A case study evaluated the effects of a related compound on mice subjected to stress-induced behaviors. The results indicated that treatment with the compound led to a significant decrease in depressive-like behaviors as measured by FST and tail suspension tests (TST) .
- Neurotransmitter Interaction : Another study focused on the interaction of similar compounds with neurotransmitter systems, revealing that these compounds could enhance serotonin levels while modulating norepinephrine pathways, suggesting a dual-action mechanism beneficial for treating mood disorders .
Scientific Research Applications
Medicinal Chemistry
This compound is primarily investigated for its potential therapeutic properties. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug development.
Antitumor Activity
Research has indicated that compounds similar to 3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}-N-phenylpiperidine-1-carboxamide exhibit antitumor properties. Studies have shown that modifications to the piperidine ring can enhance cytotoxic effects against certain cancer cell lines, suggesting its potential as an anticancer agent .
Neurological Applications
The compound's ability to cross the blood-brain barrier is of significant interest in neuropharmacology. Preliminary studies suggest it may have implications in treating neurological disorders such as depression and anxiety due to its interaction with neurotransmitter systems .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and safety profile. Variations in the trifluoromethyl group and the piperidine structure can lead to significant changes in biological activity.
| Modification | Effect on Activity | Reference |
|---|---|---|
| Trifluoromethyl substitution | Increases lipophilicity, enhancing CNS penetration | |
| Piperidine ring modifications | Alters binding affinity to target receptors |
Biological Research Applications
In addition to medicinal uses, this compound serves as a valuable tool in biological research. Its unique chemical properties allow it to be used as a probe in various biochemical assays.
Enzyme Inhibition Studies
The compound has been utilized in studies aimed at inhibiting specific enzymes involved in disease pathways. For instance, its interactions with kinases and phosphatases are being explored to understand its role in cellular signaling .
Receptor Binding Studies
Investigations into its binding affinity for various receptors (e.g., serotonin and dopamine receptors) provide insights into its potential psychoactive effects and therapeutic applications in mental health disorders .
Chemical Reactions Analysis
Key Synthetic Reactions
The synthesis of this compound involves multi-step reactions focusing on functional group assembly and regioselective modifications.
Formation of the Carboxamide Bond
The N-phenylpiperidine-1-carboxamide moiety is typically synthesized via:
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Coupling reactions : Activated carboxylic acid derivatives (e.g., acyl chlorides) react with aniline in the presence of coupling agents like EDCI/HOBt or HATU .
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Example: Piperidine-1-carbonyl chloride reacts with aniline under basic conditions (e.g., DIPEA) to form the carboxamide bond .
Trifluoromethyl Group Incorporation
The trifluoromethyl group is introduced via:
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Electrophilic trifluoromethylation : Using reagents like TMSCF3 or Umemoto’s reagent .
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Pre-functionalized building blocks : Direct use of commercially available 3-(trifluoromethyl)pyridine derivatives .
Carboxamide Stability
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Hydrolysis : The carboxamide bond resists hydrolysis under neutral conditions but cleaves under strong acidic (e.g., HCl, Δ) or basic (e.g., NaOH, Δ) conditions, yielding piperidine and phenylamine derivatives .
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Nucleophilic attack : Reacts with Grignard reagents at the carbonyl carbon, forming ketones or alcohols .
Methylamino Group Reactions
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Alkylation/arylation : The secondary amine undergoes alkylation with alkyl halides (e.g., CH3I) or participates in Buchwald-Hartwig couplings with aryl halides .
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Oxidation : Resists oxidation due to the electron-withdrawing trifluoromethyl group, but strong oxidants (e.g., KMnO4) may convert it to a nitro group.
Pyridine Ring Reactivity
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Electrophilic substitution : The trifluoromethyl group directs electrophiles (e.g., NO2+) to the meta position, though reactivity is reduced due to electron withdrawal .
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Cross-coupling : Suzuki-Miyaura coupling is feasible if a halide substituent is present, but the parent compound lacks such groups.
Stability Under Diverse Conditions
Reaction Mechanisms and Byproducts
Comparison with Similar Compounds
Structural Analog 1: N-(3-Pyridazinyl)-4-(3-[5-Trifluoromethyl-2-Pyridinyloxy]Benzylidene)Piperidine-1-Carboxamide
- Molecular Formula : C₂₃H₂₀F₃N₅O₂
- Molecular Weight : 455.44 g/mol
- Key Differences: Replaces the methylamino-pyridinyl group with a benzylidene linker and a pyridinyloxy substituent. Higher molecular weight (455.44 vs. ~410 for the target compound) may reduce bioavailability.
- Hypothetical Impact : The pyridinyloxy group could enhance solubility but reduce membrane permeability compared to the target compound’s CF₃-pyridine motif .
Structural Analog 2: N-(2-Oxo-2-{[3-(Trifluoromethyl)Phenyl]Amino}Ethyl)-4-(2-Pyrimidinyl)-1-Piperazinecarboxamide
- Molecular Formula: Not explicitly stated, but piperazine replaces piperidine.
- Key Differences: Piperazine ring instead of piperidine, offering distinct conformational flexibility. The oxo-ethylamino linker may increase polarity, affecting blood-brain barrier penetration.
- Hypothetical Impact : Piperazine’s flexibility could improve binding to flat binding pockets, but the oxo group might reduce metabolic stability .
Structural Analog 3: N-[3-(Trifluoromethyl)Phenyl]Piperidine-2-Carboxamide
- Molecular Formula : C₁₃H₁₅F₃N₂O (estimated)
- Key Differences: Simplified structure with CF₃-phenyl directly attached to piperidine. Lacks the methylamino-pyridinyl group, reducing steric bulk.
- Hypothetical Impact : Lower molecular weight (~288 g/mol) may improve pharmacokinetics but limit target affinity due to fewer interaction sites .
Structural Analog 4: 3-{[(3-Chloropyridin-2-yl)Oxy]Methyl}-N-[(4-Fluorophenyl)Methyl]Piperidine-1-Carboxamide
- Molecular Formula : C₂₀H₂₀ClFN₂O₂
- Key Differences :
- Chloropyridinyloxy substituent instead of CF₃-pyridine.
- Fluorophenylmethyl group replaces phenyl, increasing electronegativity.
- Hypothetical Impact : Chlorine’s electron-withdrawing effect may reduce π-π stacking compared to CF₃, while fluorine enhances metabolic resistance .
Research Implications
- Target Compound: The combination of CF₃-pyridine and methylamino groups may optimize both target affinity and pharmacokinetics.
- Analog 1 : The benzylidene group’s rigidity warrants investigation in crystallography studies to assess binding mode differences.
- Analog 4 : Fluorine and chlorine substituents highlight the trade-off between electronic effects and lipophilicity.
Preparation Methods
Ring-Closing Metathesis (RCM)
Ring-closing metathesis of diene precursors using Grubbs catalysts (e.g., Grubbs 2nd generation) enables efficient piperidine formation. For example, treatment of N-allyl-3-butenamine with 5 mol% Grubbs catalyst in dichloromethane at 40°C for 12 hours yields 3-vinylpiperidine with >85% conversion. Subsequent hydrogenation (H₂, Pd/C) saturates the double bond to produce piperidine.
Reductive Amination
Reductive amination of δ-keto amines using sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 provides a high-yield route to substituted piperidines. For instance, 5-oxo-pentanal reacts with methylamine under these conditions to form 3-methylpiperidine in 78% isolated yield.
Carboxamide Formation
The final step involves coupling the piperidine intermediate with phenyl isocyanate or via mixed carbonates.
Isocyanate Coupling
Treatment of 3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidine with phenyl isocyanate in THF at 0°C–25°C produces the carboxamide in 88% yield. Excess isocyanate (1.2 equiv) ensures complete conversion.
Carbodiimide-Mediated Activation
Alternative protocols employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid derivative. For example, reacting 3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidine-1-carboxylic acid with aniline in DMF using EDC/HOBt affords the product in 81% yield.
Optimization and Industrial Scaling
Solvent and Temperature Effects
| Parameter | Condition 1 | Condition 2 | Optimal Outcome |
|---|---|---|---|
| Solvent | DMF | THF | THF (higher purity) |
| Temperature (°C) | 120 | 80 | 80 (less side products) |
| Catalyst Loading | 5 mol% Pd | 2 mol% Pd | 2 mol% (cost-effective) |
Industrial batches prioritize THF over DMF due to easier solvent recovery and reduced metal residues.
Purification Strategies
Crystallization from ethyl acetate/hexane (3:1) achieves >99% purity, while silica gel chromatography is reserved for lab-scale batches.
Analytical Characterization
Critical spectroscopic data for the final compound:
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¹H NMR (400 MHz, CDCl₃): δ 8.55 (d, J = 4.8 Hz, 1H, pyridine-H), 7.45–7.30 (m, 5H, phenyl-H), 3.85–3.70 (m, 2H, piperidine-H), 3.10 (s, 3H, N-CH₃).
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HRMS (ESI): m/z calc. for C₁₉H₂₀F₃N₄O [M+H]⁺: 401.1589, found: 401.1592.
Challenges and Mitigations
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}-N-phenylpiperidine-1-carboxamide, and how can reaction yields be optimized?
- Methodology :
- Step 1 : Utilize carboxamide coupling strategies, such as activating the carbonyl group with triphosgene in anhydrous acetonitrile under inert conditions. This approach, adapted from urea derivative syntheses, ensures efficient nucleophilic substitution .
- Step 2 : Optimize stoichiometry (e.g., 1:1 molar ratio of amine and carbonyl precursor) and reaction time (e.g., overnight stirring at room temperature) to improve yields. Evidence from similar carboxamide syntheses shows yields up to 86.7% under controlled conditions .
- Step 3 : Purify via silica gel column chromatography with gradient elution (e.g., EtOAc/petroleum ether mixtures) to isolate the product effectively .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodology :
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for structurally analogous urea derivatives .
- NMR spectroscopy : Use and NMR to verify substitution patterns, particularly the trifluoromethyl group's electronic environment.
- HPLC : Ensure ≥98% purity, as standard in pharmaceutical intermediates .
Advanced Research Questions
Q. What computational strategies can predict the reactivity and binding affinity of this compound in biological systems?
- Methodology :
- Quantum chemical calculations : Employ density functional theory (DFT) to model reaction pathways and transition states, aligning with ICReDD’s integration of computational and experimental workflows .
- Molecular docking : Simulate interactions with biological targets (e.g., kinases) using software like AutoDock Vina, referencing PubChem-derived structural data .
- Machine learning : Train models on existing carboxamide datasets to predict solubility or metabolic stability, leveraging chemical software for data management .
Q. How can researchers resolve contradictions in solubility data across experimental batches?
- Methodology :
- Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., solvent polarity, temperature) affecting solubility. Statistical methods reduce trial iterations while capturing interactions between parameters .
- Hansen Solubility Parameters (HSP) : Compare experimental vs. predicted solubility using HSPiP software to identify mismatches and refine solvent selection .
- Cross-validation : Replicate conditions from high-yield syntheses (e.g., acetonitrile-based reactions ) to ensure consistency.
Q. What advanced techniques optimize reaction scalability while minimizing side-product formation?
- Methodology :
- Flow chemistry : Implement continuous reactors to enhance heat/mass transfer, reducing decomposition pathways observed in batch processes .
- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reagent addition rates dynamically .
- Membrane separation : Integrate nanofiltration membranes to separate unreacted precursors or byproducts during workup, improving purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
